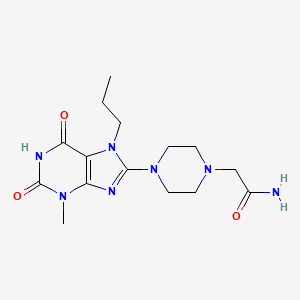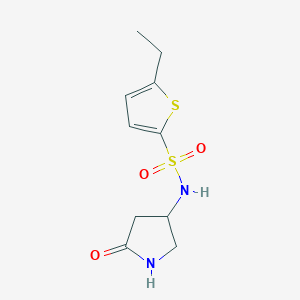![molecular formula C17H15NO3S B2695034 2-[(4-Methylphenyl)methyl]-1,1-dioxo-5-phenyl-1,2-thiazol-3-one CAS No. 2375273-42-8](/img/structure/B2695034.png)
2-[(4-Methylphenyl)methyl]-1,1-dioxo-5-phenyl-1,2-thiazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(4-Methylphenyl)methyl]-1,1-dioxo-5-phenyl-1,2-thiazol-3-one, also known as MPTT, is a synthetic compound that has been studied for its potential applications in scientific research. MPTT is a thiazolone derivative and has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Medicinal Perspective and Pharmacological Activities
2,4-Thiazolidinedione derivatives, including compounds structurally related to 2-[(4-Methylphenyl)methyl]-1,1-dioxo-5-phenyl-1,2-thiazol-3-one, have been extensively studied for their antimicrobial, antitumor, and antidiabetic properties. These compounds showcase a wide range of biological activities due to their novel modes of action, cost-effectiveness, and ease of synthesis. Modifications at the N-3 and the active methylene at C-5 positions of the 2,4-thiazolidinedione nucleus have led to the development of various lead molecules for treating clinical disorders. The importance of different substitutions and their mechanisms of action are crucial for the development of novel drug molecules targeting life-threatening ailments (Singh et al., 2022).
Environmental and Toxicological Studies
Research on compounds like 2,4,6-Tribromophenol, which may share some structural similarities with the subject compound, focuses on environmental concentrations, toxicokinetics, and toxicodynamics. Despite its ubiquitous presence due to various sources, including degradation of brominated flame retardants, there is a significant gap in understanding its toxicokinetics and dynamics. Studies emphasize the need for further investigation into the environmental impact, degradation products, and potential human exposure routes (Koch & Sures, 2018).
Synthesis and Chemical Transformations
The synthesis and transformations of heterocyclic compounds, including thiazolidinediones, have been a focus of research due to their significant biological activities. Detailed studies on synthetic methodologies and structure-activity relationships (SAR) provide a foundation for the development of new therapeutic agents. The exploration of thiazolidinediones as a scaffold in medicinal chemistry underlines the importance of these compounds in designing potent drug candidates with varied therapeutic actions (Sethi et al., 2020).
Optoelectronic Applications
Functionalized quinazolines and pyrimidines, which may be structurally related or synthesized using similar intermediate compounds, have shown promising applications in optoelectronic materials. The incorporation of these heterocycles into π-extended conjugated systems has been valuable for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. The exploration of these compounds highlights the intersection of organic chemistry and material science, underscoring the versatility of heterocyclic compounds in developing advanced optoelectronic materials (Lipunova et al., 2018).
properties
IUPAC Name |
2-[(4-methylphenyl)methyl]-1,1-dioxo-5-phenyl-1,2-thiazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-13-7-9-14(10-8-13)12-18-17(19)11-16(22(18,20)21)15-5-3-2-4-6-15/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGFUDCYMRFPLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C=C(S2(=O)=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylphenyl)methyl]-1,1-dioxo-5-phenyl-1,2-thiazol-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(4-Methylphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2694955.png)
![[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2694956.png)
![Methyl 2-(benzo[d][1,2,3]thiadiazole-5-carboxamido)-4,5-dimethoxybenzoate](/img/structure/B2694958.png)

![N-[(1R,2S)-2-[(1R,2R)-2-Methylcyclopropyl]cyclopropyl]prop-2-enamide](/img/structure/B2694961.png)
![N-(5-chloro-2-methylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2694965.png)
![5-methyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2694966.png)



![3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2694973.png)
![2-amino-3-(thiophene-2-carbonyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2694974.png)